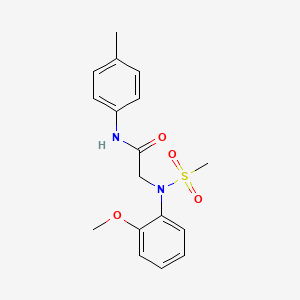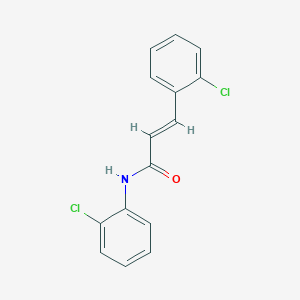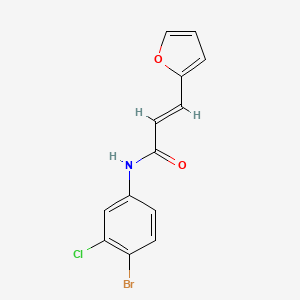
1-benzyl-N-(1-methylcyclohexyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Piperidine derivatives, including compounds similar to 1-benzyl-N-(1-methylcyclohexyl)-4-piperidinecarboxamide, are important in medicinal chemistry due to their diverse biological activities. They serve as key intermediates and motifs in pharmaceutical development, demonstrating a range of activities from anti-acetylcholinesterase to potential anticancer properties.
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step reactions including nucleophilic substitution, reduction, and sometimes ring-closure reactions. A notable example involves the preparation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which exhibited significant anti-acetylcholinesterase activity (Sugimoto et al., 1990). The synthesis routes typically aim to introduce functional groups that enhance the biological activity of the compounds.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. Studies often use spectroscopic methods like FT-IR, FT-Raman, UV-Vis, and NMR to characterize these compounds. For instance, the molecular structure and spectroscopic properties of 1-Benzyl-4-(N-Boc-amino)piperidine were thoroughly analyzed using DFT and spectroscopic techniques, providing insights into its conformational stability and electronic properties (Janani et al., 2020).
Scientific Research Applications
Anti-Acetylcholinesterase Activity
A study by Sugimoto et al. (1990) synthesized a series of piperidine derivatives and evaluated them for anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and akyl or phenyl groups enhanced activity, identifying compounds with significant potential as antidementia agents due to their ability to increase acetylcholine content in rat brains (Sugimoto et al., 1990).
Central Nervous System Depressants
Maddox, Godefroi, and Parcell (1965) synthesized various 1-arylcyclohexylamines to evaluate them as central nervous system depressants. This foundational work in the synthesis of compounds related to "1-benzyl-N-(1-methylcyclohexyl)-4-piperidinecarboxamide" paved the way for further research into their pharmacological properties (Maddox, Godefroi, & Parcell, 1965).
Potential Antipsychotic Agents
Norman et al. (1996) explored heterocyclic analogues of 1192U90 for their potential as antipsychotic agents. The study found that certain derivatives exhibited potent in vivo activities, providing insights into the structural requirements for antipsychotic activity (Norman et al., 1996).
Enzyme Inhibition and Pharmacokinetics
Research on novel anaplastic lymphoma kinase inhibitors by Teffera et al. (2013) demonstrated the impact of hydrolysis-mediated clearance on the pharmacokinetics of these compounds. The study highlights the balance between enzymatic stability and potency against the target enzyme (Teffera et al., 2013).
Metal Complexes and Antibacterial Activity
Khatiwora et al. (2013) synthesized metal complexes of new benzamides and evaluated their antibacterial activities. The copper complexes showed better activities against bacteria, suggesting the potential of metal complexes in developing new antibacterial agents (Khatiwora et al., 2013).
Synthetic Chemistry and Catalysis
Research into the catalytic activity of Group IB and IIB metal compounds by Saegusa et al. (1969) facilitated the formation of formamidines from isocyanides and amines. This study underscores the importance of metal-catalyzed reactions in synthetic organic chemistry (Saegusa, Ito*, Kobayashi, Hirota, & Yoshioka, 1969).
properties
IUPAC Name |
1-benzyl-N-(1-methylcyclohexyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-20(12-6-3-7-13-20)21-19(23)18-10-14-22(15-11-18)16-17-8-4-2-5-9-17/h2,4-5,8-9,18H,3,6-7,10-16H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDMLKCBLMSHKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)NC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{1-[(2,4-dichlorophenoxy)acetyl]-2-piperidinyl}pyridine](/img/structure/B5593363.png)



![N'-(2-fluorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5593390.png)
![8-(2-hydroxyethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5593396.png)

![3,4-dihydro-2H,6H-[1,3]thiazino[2,3-b]quinazolin-6-one](/img/structure/B5593412.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B5593417.png)

![1-(2-aminoethyl)-N-[(5-methyl-2-thienyl)methyl]-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5593446.png)
![1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B5593452.png)
